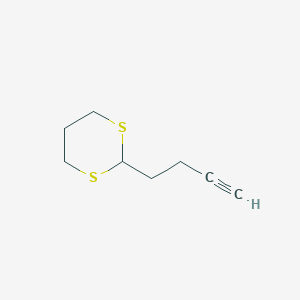
2-(But-3-ynyl)-1,3-dithiane
Cat. No. B8436518
M. Wt: 172.3 g/mol
InChI Key: IDUQBZZKZZCGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04877779
Procedure details


To a solution of pent-4-ynal (6.99 g, 85.1 mmol) dissolved in methylene chloride (85 mL) was added 1,3-propanedithiol (8.54 mL, 85.1 mmol). The solution was stirred at room temperature for 1 hour and then cooled to -20° C. Boron trifluoride etherate (10.46 mL, 85.1 mmol) was added and, after warming to room temperature, the solution was stirred for 16 hours. The solution was washed with water (2×20 mL) and the aqueous extract was washed with additional methylene chloride (2×40 mL). The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL) and the aqueous extract was washed with additional methylene chloride (2×40 mL). The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL) and the aqueous extract was back-extracted with methylene chloride (2×40 mL). The combined organic extracts were washed with brine (2×40 mL) and dried (K2CO3). The solvent was removed by rotary evaporation to afford 9.14 g (62%) of 2-(but-3-ynyl)-1,3-dithiane as a pale yellow oil. 1H NMR (CDCl3)δ: 4.2 (t, 1H), 3.1-2.8 (m, 4H), 2.6-2.4 (m, 1H), 2.3-2.0 (m, 6H); IR (neat): 3286, 2908, 1421, 1272, 907 cm-1 ; GC retention time=3.11 min (88% area); TLC (silica gel, 90% hexane: 10% ethyl acetate) Rf=0.74.




Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][C:4]#[CH:5].[CH2:7]([SH:11])[CH2:8][CH2:9][SH:10].B(F)(F)F.CCOCC>C(Cl)Cl>[CH2:2]([CH:1]1[S:11][CH2:7][CH2:8][CH2:9][S:10]1)[CH2:3][C:4]#[CH:5] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC#C)=O
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
8.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCS)S
|
Step Three
|
Name
|
|
|
Quantity
|
10.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after warming to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 16 hours
|
|
Duration
|
16 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water (2×20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with additional methylene chloride (2×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with additional methylene chloride (2×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was back-extracted with methylene chloride (2×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (2×40 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (K2CO3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by rotary evaporation
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC#C)C1SCCCS1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.14 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
